molecular formula C12H15N3 B13980478 4-Benzylpiperazine-2-carbonitrile

4-Benzylpiperazine-2-carbonitrile

Katalognummer: B13980478
Molekulargewicht: 201.27 g/mol
InChI-Schlüssel: HOQNOUJYLRJWCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzylpiperazine-2-carbonitrile is a chemical compound belonging to the piperazine family Piperazines are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications

Vorbereitungsmethoden

The synthesis of 4-Benzylpiperazine-2-carbonitrile typically involves a multi-step process. One common method includes the following steps:

    Benzylation of Piperazine: The initial step involves the benzylation of piperazine.

    Formation of Carbonitrile Group:

Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. The use of catalysts and controlled reaction environments can significantly enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

4-Benzylpiperazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Wissenschaftliche Forschungsanwendungen

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, it is used to study the effects of piperazine derivatives on biological systems.

    Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

    Industry: In the industrial sector, 4-Benzylpiperazine-2-carbonitrile is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Benzylpiperazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. This interaction leads to the modulation of neurotransmitter levels in the brain, resulting in various pharmacological effects . The compound’s ability to inhibit certain enzymes and receptors is also being studied to understand its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

4-Benzylpiperazine-2-carbonitrile can be compared with other piperazine derivatives such as:

    1-Benzylpiperazine: Known for its stimulant properties, 1-Benzylpiperazine is often used as a recreational drug.

    Phenylpiperazine: This compound is another piperazine derivative with distinct pharmacological properties.

    Ephedrine: Although not a piperazine derivative, ephedrine is often compared with piperazines due to its stimulant effects.

Eigenschaften

Molekularformel

C12H15N3

Molekulargewicht

201.27 g/mol

IUPAC-Name

4-benzylpiperazine-2-carbonitrile

InChI

InChI=1S/C12H15N3/c13-8-12-10-15(7-6-14-12)9-11-4-2-1-3-5-11/h1-5,12,14H,6-7,9-10H2

InChI-Schlüssel

HOQNOUJYLRJWCM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC(N1)C#N)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.